molecular formula C18H25ClO2 B1598702 (+)-8-Phenylmenthyl chloroacetate CAS No. 71804-27-8

(+)-8-Phenylmenthyl chloroacetate

Cat. No. B1598702
CAS RN: 71804-27-8
M. Wt: 308.8 g/mol
InChI Key: GYWWQECFQIGECM-UHFFFAOYSA-N
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Description

(+)-8-Phenylmenthyl chloroacetate is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is a chiral molecule that has a unique structure, making it an interesting subject for scientific study.

Scientific Research Applications

  • Asymmetric Synthesis and Stereochemistry

    • (+)-8-Phenylmenthyl chloroacetate has been utilized in asymmetric synthesis. For instance, the Darzens condensation of ketones with (–)-8-phenylmenthyl α-chloroacetate diastereoselectively affords glycidic esters. This process achieves a stereochemistry of (2R,3R) configuration, likely due to π–π interaction in the open transition state model (Ohkata et al., 1996).
    • In the context of diastereoselective alkylation, 8-phenylmenthyl phenylacetate, when used with different bases, shows varying diastereoselectivities and yields. This indicates the compound's role in influencing stereochemical outcomes in chemical reactions (Solladié-Cavallo et al., 1994).
  • Application in Chiral Auxiliary and Enantioselective Reactions

    • (+)-8-Phenylmenthyl chloroacetate is used as a chiral auxiliary. For example, in the reduction of xanthates and self- and cross-pinacolic coupling reactions of 8-phenylmenthyl α-oxoesters, this compound helps achieve high stereoselectivity. The stereochemical outcome is consistent with a chelated mode of transition states (Fang et al., 2000).
  • Synthesis of Amino Acid Derivatives and Pharmaceuticals

    • A new route to synthesize p-hydroxy phenylglycine and N-substituted analogues starting from p-benzoquinone has been developed using 8-phenylmenthyl acetate as the chiral auxiliary. This method achieved a diastereoselectivity of 60% (Titulaer et al., 2000).
  • Innovations in Organic Chemistry and Material Science

    • Research on simpler molecular structures has utilized chloro-acetic acid derivatives. In one study, chloro-acetic acid 2-benzothiazol-2-yl-phenyl ester was synthesized and used as a fluorescent probe for cysteine and homocysteine detection, demonstrating the compound's utility in sensitive detection methods (Nehra et al., 2020).
  • Chemical Reactions and Analysis Techniques

    • The compound has been involved in studies of the kinetics and reaction mechanisms of various chemical processes. For example, the kinetics of the reaction between [chloro(phenyl)arsanyl]acetic and chloroacetic acids were investigated, providing insights into the reaction mechanisms and thermodynamic parameters (Rakhmatullin et al., 2007).

properties

IUPAC Name

[5-methyl-2-(2-phenylpropan-2-yl)cyclohexyl] 2-chloroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25ClO2/c1-13-9-10-15(16(11-13)21-17(20)12-19)18(2,3)14-7-5-4-6-8-14/h4-8,13,15-16H,9-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYWWQECFQIGECM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)OC(=O)CCl)C(C)(C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50400798
Record name (+)-8-Phenylmenthyl chloroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50400798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+)-8-Phenylmenthyl chloroacetate

CAS RN

71804-27-8
Record name (+)-8-Phenylmenthyl chloroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50400798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+)-8-Phenylmenthyl chloroacetate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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